Cas no 59898-69-0 (4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one)
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- 2-MERCAPTO-3-P-TOLYL-5,6,7,8-TETRAHYDRO-3H-BENZO[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE
- 3-(4-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- [1]Benzothieno[2,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-2-mercapto-3-(4-methylphenyl)-
- 3-(4-Methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one
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- MDL: MFCD01465997
- Inchi: InChI=1S/C17H16N2OS2/c1-10-6-8-11(9-7-10)19-16(20)14-12-4-2-3-5-13(12)22-15(14)18-17(19)21/h6-9H,2-5H2,1H3,(H,18,21)
- InChI Key: YIURYXHWOANFKY-UHFFFAOYSA-N
- SMILES: O=C1C(C2=C(CCCC2)S3)=C3N=C(S)N1C4=CC=C(C)C=C4
Computed Properties
- Exact Mass: 328.07058
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 32.34
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one Security Information
- Storage Condition:(BD76214)
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522658-1g |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 97% | 1g |
$291 | 2022-06-10 | |
| A2B Chem LLC | AH02801-50mg |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 50mg |
$250.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-100mg |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 100mg |
$278.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-250mg |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 250mg |
$309.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-500mg |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 500mg |
$406.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-1g |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 1g |
$502.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-2.5g |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 2.5g |
$792.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-5g |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 5g |
$1075.00 | 2024-04-19 | |
| A2B Chem LLC | AH02801-10g |
2-Mercapto-3-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one |
59898-69-0 | 95% | 10g |
$1496.00 | 2024-04-19 | |
| Enamine | EN300-25083-0.05g |
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one |
59898-69-0 | 95% | 0.05g |
$64.0 | 2023-02-14 |
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one Suppliers
4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one Related Literature
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Additional information on 4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo7.4.0.0,2,7trideca-1(9),2(7),5-trien-3-one
4-(4-Methylphenyl)-5-Sulfanyl-8-Thia-4,6-Diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-Trien-3-One: A Comprehensive Overview
The compound 4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-trien-3-one (CAS NO: 59898-69-0) is a highly specialized entity in the realm of organic chemistry, characterized by its intricate fused-ring system and unique functional groups. This molecule belongs to the category of polycyclic heterocyclic compounds, which are known for their complex structures and diverse biological activities. The integration of sulfur atoms (sulfanyl) and nitrogen atoms (diazine) within the framework contributes significantly to its structural uniqueness and potential pharmacological properties.
Recent studies have highlighted the importance of such molecules in drug discovery, particularly in the development of antiviral, antibacterial, and anticancer agents. The presence of sulfur atoms in sulfanyl groups can enhance the molecule's reactivity and stability, while the fused bicyclic system provides a rigid framework that may facilitate specific interactions with biological targets.
One of the key features of this compound is its tricyclic structure, which includes a thiazole ring (8-thia) and a diazine moiety (4,6-diazine). This combination not only imparts structural rigidity but also introduces electronic effects that can influence the molecule's reactivity. The inclusion of a phenyl group (specifically 4-methylphenyl) adds an aromatic component, which may enhance the compound's ability to engage with biological systems through π-π interactions or hydrogen bonding.
Research into similar compounds has demonstrated that such structures can exhibit significant activity against a variety of pathogens. For instance, molecules with sulfanyl groups have shown promise as antimicrobial agents due to their ability to disrupt microbial cell walls or inhibit essential enzymatic functions. Additionally, the fused ring system may provide a scaffold for the development of novel drugs targeting specific pathways in oncology.
Another critical aspect of this compound is its potential for further functionalization. The trien-3-one moiety suggests that it can undergo various reactions, including nucleophilic attacks or electrophilic substitutions, which could be exploited to introduce additional functional groups tailored for specific therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of such molecules with greater accuracy. By employing molecular modeling techniques, scientists can simulate the interactions between 4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-trien-3-one and potential targets, such as enzyme active sites or receptor pockets. These simulations can provide valuable insights into the compound's binding affinity and selectivity, which are crucial for optimizing its pharmacological profile.
Furthermore, the study of sulfanyl-containing heterocycles has revealed their role in modulating cellular signaling pathways. By interacting with key proteins or enzymes, these molecules can influence processes such as cell proliferation, apoptosis, and inflammation, thereby offering avenues for the treatment of diseases like cancer, autoimmune disorders, and infectious diseases.
Given its unique combination of structural features, 4-(4-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²⁷]trideca-1(9),2(7),5-trien-3-one represents a promising candidate for further investigation in the field of medicinal chemistry. Its potential applications in drug development are vast, and ongoing research is expected to uncover new insights into its biological activity and therapeutic utility.
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